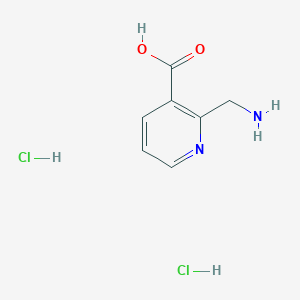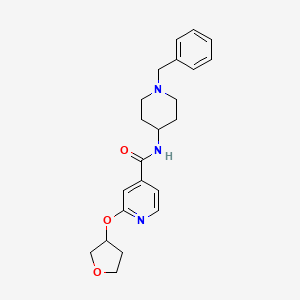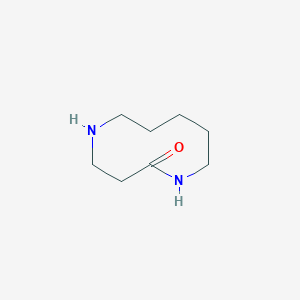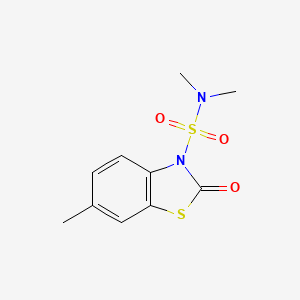
2-(Aminomethyl)nicotinic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Aminomethyl)nicotinic acid dihydrochloride” is a chemical compound with the CAS Number: 76196-67-3 . It has a molecular weight of 225.07 and its IUPAC name is 6-(aminomethyl)nicotinic acid dihydrochloride . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H10Cl2N2O2 . Its average mass is 225.072 Da and its monoisotopic mass is 224.011932 Da .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
2-(Aminomethyl)nicotinic acid derivatives have been explored for their potential as herbicides. A study by Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, some of which exhibited excellent herbicidal activity against various plants.
Synthesis Techniques
Efficient synthesis methods for 2-aminonicotinic acids have been developed. Quevedo et al. (2009) described a microwave-assisted synthesis of these compounds, expanding the range of accessible 2-aminonicotinic acids.
Pharmaceutical Intermediate Synthesis
Wang et al. (2006) detailed a practical synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, crucial in pharmaceutical development (Wang et al., 2006).
G-Protein-Coupled Receptor Research
Studies have investigated the role of nicotinic acid in binding to specific receptors. Tunaru et al. (2003) and Lorenzen et al. (2001) explored nicotinic acid's interaction with G-protein-coupled receptors, contributing to understanding lipid metabolism and other physiological processes.
DPP-4 Inhibitor Development
Nicotinic acid derivatives have been investigated for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, useful in treating diseases like diabetes. Miyamoto et al. (2011) reported on the design and synthesis of 3-pyridylacetamide derivatives, highlighting their potential as DPP-4 inhibitors.
Superoxide Dismutase Mimetics
Research by Suksrichavalit et al. (2008) showed that copper complexes of nicotinic-acid derivatives exhibit superoxide dismutase (SOD) mimetic activity, indicating potential therapeutic applications.
Vasorelaxation and Antioxidation Properties
Prachayasittikul et al. (2010) studied the vasorelaxation and antioxidation properties of thionicotinic acid derivatives, uncovering their potential for developing novel vasorelaxant and antioxidant therapeutics.
Polymorphism in Organic Systems
The study of polymorphism in organic systems, including 2-[methyl(phenyl)amino]nicotinic acid, was conducted by Long et al. (2008), providing insights into the molecular arrangements and stability of these compounds.
Lipid-Independent Mechanisms of Action
Lukasova et al. (2011) explored new lipid-independent mechanisms of action of nicotinic acid, offering potential therapeutic applications beyond lipid disorders (Lukasova et al., 2011).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . This means it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-6-5(7(10)11)2-1-3-9-6;;/h1-3H,4,8H2,(H,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQIOUVSZGWBBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(=O)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2410329.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)


![ethyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2410338.png)







![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2410349.png)